Cas no 2171490-90-5 (3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

3-Ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid is a specialized protected amino acid derivative, primarily used in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring selective deprotection under mild basic conditions, and an ethoxy side chain that enhances solubility in organic solvents. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents facilitate efficient incorporation into peptide sequences. The presence of a carboxylic acid moiety further allows for versatile downstream modifications. Its design balances reactivity and protection, making it a reliable intermediate for constructing complex peptides with precision.
3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid structure
2171490-90-5 structure
Product name:3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
CAS No:2171490-90-5
MF:C25H30N2O6
Molecular Weight:454.515507221222
CID:6378602
PubChem ID:165504733

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
    • EN300-1489328
    • 3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
    • 2171490-90-5
    • インチ: 1S/C25H30N2O6/c1-3-22(24(30)26-14-16(32-4-2)13-23(28)29)27-25(31)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-22H,3-4,13-15H2,1-2H3,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: WYRMRLQWOHGWIQ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCC(CC(=O)O)OCC)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 454.21038668g/mol
  • 同位素质量: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 33
  • 回転可能化学結合数: 12
  • 複雑さ: 649
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 114Ų

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1489328-1000mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2171490-90-5
1000mg
$986.0 2023-09-28
Enamine
EN300-1489328-2500mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2171490-90-5
2500mg
$1931.0 2023-09-28
Enamine
EN300-1489328-100mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2171490-90-5
100mg
$867.0 2023-09-28
Enamine
EN300-1489328-1.0g
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2171490-90-5
1g
$0.0 2023-06-05
Enamine
EN300-1489328-50mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2171490-90-5
50mg
$827.0 2023-09-28
Enamine
EN300-1489328-500mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2171490-90-5
500mg
$946.0 2023-09-28
Enamine
EN300-1489328-5000mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2171490-90-5
5000mg
$2858.0 2023-09-28
Enamine
EN300-1489328-10000mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2171490-90-5
10000mg
$4236.0 2023-09-28
Enamine
EN300-1489328-250mg
3-ethoxy-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2171490-90-5
250mg
$906.0 2023-09-28

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 関連文献

3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acidに関する追加情報

3-Ethoxy-4-(2-{(9H-fluoren-9-yl)methoxycarbonylamino}butanamido)butanoic Acid: A Comprehensive Overview

The compound with CAS No 2171490-90-5, commonly referred to as 3-Ethoxy-4-(2-{(9H-fluoren-9-yl)methoxycarbonylamino}butanamido)butanoic Acid, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an ethoxy group, and a butanoic acid moiety. The combination of these functional groups makes it a versatile molecule with applications in drug discovery, materials science, and biochemical research.

Recent studies have highlighted the importance of Fmoc groups in peptide synthesis and protection strategies. The Fmoc group is widely used as a protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the context of this compound, the presence of the Fmoc group suggests its potential role in peptide synthesis or as a building block for more complex molecules. Researchers have explored the use of such compounds in designing bioactive molecules with specific pharmacokinetic properties.

The ethoxy group in this compound adds another layer of functionality. Ethoxy groups are known to enhance the lipophilicity of molecules, which can improve their bioavailability and permeability across biological membranes. This feature makes the compound an attractive candidate for drug delivery systems or as a component in lipid-like molecules. Recent advancements in drug delivery have emphasized the importance of such functional groups in designing nanoparticles and liposomes for targeted therapy.

The butanoic acid moiety in this compound contributes to its carboxylic acid functionality, which is crucial for forming amide bonds—a key reaction in peptide synthesis. The ability to form amide bonds allows this compound to serve as a precursor for more complex peptide structures or as a linker in conjugate chemistry. Recent research has focused on optimizing such linkers for applications in immunoassays, diagnostics, and therapeutic agents.

From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over stereochemistry and functional group compatibility. The synthesis typically begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) reagent, followed by coupling reactions to introduce the ethoxy and butanoic acid groups. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have been employed to enhance the efficiency and yield of these reactions.

In terms of applications, this compound has shown promise in medicinal chemistry as a building block for designing inhibitors of enzymes involved in various disease pathways. For instance, researchers have explored its potential as an inhibitor of proteases and kinases, which are key targets in cancer therapy. The unique combination of functional groups allows for fine-tuning of the molecule's activity and selectivity, making it a valuable tool in drug discovery.

Moreover, this compound has found applications in materials science, particularly in the development of stimuli-responsive polymers. The presence of both hydrophilic (carboxylic acid) and hydrophobic (fluorenylmethoxycarbonyl) groups enables the formation of amphiphilic polymers that can self-assemble into nanostructures with tunable properties. Such materials have potential uses in sensors, drug delivery systems, and responsive coatings.

Recent advancements in computational chemistry have also provided new insights into the properties of this compound. Molecular modeling studies have revealed its ability to form stable complexes with target proteins, suggesting its potential as a lead compound for drug development. Additionally, quantum chemical calculations have shed light on its electronic structure and reactivity, paving the way for further optimization.

In conclusion, 3-Ethoxy-4-(2-{(9H-fluoren-9-yl)methoxycarbonylamino}butanamido)butanoic Acid is a multifunctional compound with diverse applications across chemistry and biology. Its unique structure endows it with properties that make it valuable for peptide synthesis, drug discovery, and materials science. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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